2,4-Dibromo-1-(3-bromo-4-fluorophenoxy)benzene
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Overview
Description
2,4-Dibromo-1-(3-bromo-4-fluorophenoxy)benzene is a halogenated organic compound with the molecular formula C12H5Br3FO. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1-(3-bromo-4-fluorophenoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-(3-bromo-4-fluorophenoxy)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by bromination and fluorination reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-1-(3-bromo-4-fluorophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenoxy derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,4-Dibromo-1-(3-bromo-4-fluorophenoxy)benzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-1-(3-bromo-4-fluorophenoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-1-fluorobenzene
- 1-Fluoro-2,4-dibromobenzene
- 2-Bromo-1,4-difluorobenzene
Uniqueness
2,4-Dibromo-1-(3-bromo-4-fluorophenoxy)benzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
CAS No. |
863314-85-6 |
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Molecular Formula |
C12H6Br3FO |
Molecular Weight |
424.88 g/mol |
IUPAC Name |
2,4-dibromo-1-(3-bromo-4-fluorophenoxy)benzene |
InChI |
InChI=1S/C12H6Br3FO/c13-7-1-4-12(10(15)5-7)17-8-2-3-11(16)9(14)6-8/h1-6H |
InChI Key |
IJYLHDSZLRANGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)Br)Br)F |
Origin of Product |
United States |
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